molecular formula C17H18ClNO3 B5732358 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B5732358
M. Wt: 319.8 g/mol
InChI Key: YHDMLEJONSGHJQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to a 3,4-dimethyl-substituted benzamide core. Its molecular formula is C₁₇H₁₇ClNO₃, with a molecular weight of 318.77 g/mol. The compound features a planar amide linkage, with electron-donating methoxy and electron-withdrawing chloro groups on the phenyl ring, alongside hydrophobic 3,4-dimethyl substituents on the benzamide moiety.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-5-6-12(7-11(10)2)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDMLEJONSGHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: While NBOMe compounds are notorious for their psychedelic effects and toxicity, benzamide derivatives like the target compound may have unexplored therapeutic applications (e.g., enzyme inhibition, antimicrobial activity) due to their structural diversity.
  • Toxicity Considerations : Benzamides generally exhibit lower acute toxicity compared to NBOMes, which are linked to severe adverse effects like seizures and hyperthermia .
  • Synthetic Feasibility : The target compound’s straightforward benzamide structure offers advantages in scalable synthesis compared to complex azo or heterocyclic analogs .

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